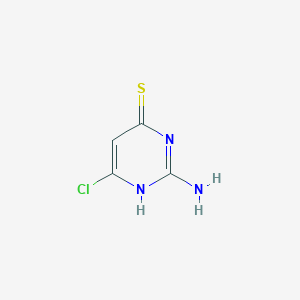
5-氨基-2-(2,6-二氧代哌啶-3-基)异吲哚-1,3-二酮
概述
描述
5-Aminothalidomide: is a derivative of the immunomodulatory compound thalidomideThe compound has the molecular formula C13H11N3O4 and a molecular weight of 273.2 g/mol .
科学研究应用
化学: 5-氨基沙利度胺作为各种化合物的合成中间体,包括 PROTACs (蛋白降解靶向嵌合体),在靶向蛋白降解中具有应用 .
生物学: 该化合物用于生物学研究,以研究其对细胞增殖和凋亡的影响。
医学: 5-氨基沙利度胺正在探索其治疗多种疾病(如多发性硬化症和癌症)的治疗潜力。 它是沙利度胺衍生物的合成中间体,这些衍生物在临床前研究中显示出有希望的结果 .
工业: 该化合物用于开发新药和治疗剂。 其独特的特性使其成为药物发现和开发中的宝贵工具 .
作用机制
5-氨基沙利度胺通过与脑蛋白结合 (CRBN) 发挥作用,脑蛋白是 Cullin 4 RING E3 泛素连接酶 (CRL4) 复合物的底物识别受体。这种结合诱导非天然底物募集到 CRL4 CRBN,导致其泛素化并随后降解。 该化合物的作用机制涉及调节各种分子靶点和通路,包括肿瘤坏死因子 (TNF)、白介素 6 (IL-6) 和血管内皮生长因子 (VEGF) .
生化分析
Biochemical Properties
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in the context of protein degradation and enzyme interactions. It interacts with enzymes such as cereblon, a protein that is part of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The compound’s ability to bind to cereblon and modulate its activity is a key aspect of its biochemical properties .
Cellular Effects
The effects of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by disrupting the interactions between tumor cells and their microenvironment. Additionally, it can enhance immune responses, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione exerts its effects through binding interactions with biomolecules. It binds to cereblon, leading to the recruitment of target proteins for ubiquitination and degradation. This process results in the inhibition of specific signaling pathways and changes in gene expression. The compound’s ability to modulate the activity of cereblon and other proteins is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of target proteins and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound can effectively modulate protein degradation and immune responses without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and off-target interactions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is involved in several metabolic pathways, primarily related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, leading to the degradation of target proteins. This interaction can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target proteins to exert its effects .
Subcellular Localization
The subcellular localization of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is essential for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its activity and the efficiency of protein degradation .
准备方法
合成路线和反应条件: 5-氨基沙利度胺可以通过多种合成路线合成。一种常用的方法是在特定条件下用氨或胺与沙利度胺反应。 反应通常需要二甲亚砜 (DMSO) 等溶剂,并且可能在高温下进行以促进氨基衍生物的形成 .
工业生产方法: 5-氨基沙利度胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 通常使用先进的提纯技术,如重结晶和色谱法,以获得具有高纯度的所需产品 .
化学反应分析
反应类型: 5-氨基沙利度胺会发生各种化学反应,包括:
氧化: 氨基可以被氧化形成相应的硝基或羟胺衍生物。
还原: 该化合物可以被还原形成不同的还原衍生物。
取代: 氨基可以参与与各种亲电试剂的取代反应.
常见的试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 卤代烷和酰氯等亲电试剂用于取代反应.
形成的主要产物:
氧化: 硝基或羟胺衍生物。
还原: 具有不同官能团的还原衍生物。
取代: 具有各种官能团的取代衍生物.
相似化合物的比较
类似化合物:
沙利度胺: 5-氨基沙利度胺的母体化合物,以其免疫调节和抗炎特性而闻名。
来那度胺: 沙利度胺的衍生物,具有增强的效力并减少了副作用,用于治疗多发性骨髓瘤。
独特性: 5-氨基沙利度胺因其对脑蛋白的特定结合及其作为各种治疗剂的合成中间体的作用而独一无二。 它调节多种分子靶点和通路的能力使其成为科学研究和药物开发中的宝贵化合物 .
属性
IUPAC Name |
5-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICWMVJMJVXCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431253 | |
| Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191732-76-0 | |
| Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)
![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)






